molecular formula C10H10F3N B11767896 (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine

Cat. No.: B11767896
M. Wt: 201.19 g/mol
InChI Key: SMQYQMQTCFRHEJ-OIBJUYFYSA-N
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Description

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of fluorine atoms on both the phenyl and pyrrolidine rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine typically involves the use of chiral starting materials and selective fluorination reactions. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and fluorine content make it valuable for the development of new materials and catalysts .

Biology

In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development .

Medicine

In medicine, this compound has potential as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is unique due to its specific stereochemistry and the presence of multiple fluorine atoms.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine

InChI

InChI=1S/C10H10F3N/c11-6-1-2-9(13)8(3-6)10-4-7(12)5-14-10/h1-3,7,10,14H,4-5H2/t7-,10+/m0/s1

InChI Key

SMQYQMQTCFRHEJ-OIBJUYFYSA-N

Isomeric SMILES

C1[C@@H](CN[C@H]1C2=C(C=CC(=C2)F)F)F

Canonical SMILES

C1C(CNC1C2=C(C=CC(=C2)F)F)F

Origin of Product

United States

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